![molecular formula C15H12N4O5 B2982781 N-((3-(5-甲基异恶唑-3-基)-1,2,4-恶二唑-5-基)甲基)苯并[d][1,3]二氧杂环-5-甲酰胺 CAS No. 2034459-86-2](/img/structure/B2982781.png)
N-((3-(5-甲基异恶唑-3-基)-1,2,4-恶二唑-5-基)甲基)苯并[d][1,3]二氧杂环-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound appears to contain several structural components, including a 5-methylisoxazole, a 1,2,4-oxadiazole, and a benzo[d][1,3]dioxole . Isoxazole is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom . 1,2,4-Oxadiazole is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. Benzo[d][1,3]dioxole is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using various spectroscopic techniques and confirmed by single-crystal X-ray diffraction analysis . In-depth analysis of the interactions and energy content of the crystals based on supramolecular clusters has allowed researchers to propose crystallization mechanisms .Chemical Reactions Analysis
The chemical reactions involving similar compounds are often complex and involve multiple steps . The presence of different solvents, flexibility, and the presence/absence of certain interactions can modulate the competition between amide-containing isoxazole compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques . For example, the supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents .科学研究应用
辅助导向钯催化活化
一项研究描述了使用源自异恶唑-3-甲酰胺和恶唑-4-甲酰胺部分的二齿辅助基团进行钯催化的 C(sp(3))-H 键活化。这种方法促进了 α-氨基丁酸衍生物的选择性和有效芳基化和烷基化,从而产生了各种 γ-取代非天然氨基酸。异恶唑-3-甲酰胺导向基团尤其被证明可以在温和条件下去除和回收,突出了其在合成复杂有机分子中的效用 (Pasunooti 等人,2015)。
抗菌活性
另一项研究专注于合成新型 2-(5-取代-[1,3,4]恶二唑-2-基)-苯并恶唑,证明了它们作为抗各种革兰氏阳性和革兰氏阴性菌的抗菌剂的潜力。这项工作强调了恶二唑衍生物在开发具有抗菌特性的新治疗剂中的相关性 (Vodela 等人,2013)。
安全和危害
未来方向
作用机制
Target of Action
The primary target of this compound is the Bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extra terminal domain (BET) family, which plays a crucial role in regulating gene transcription. It is involved in various cellular processes, including cell cycle progression, inflammation, and cancer progression .
Mode of Action
The compound interacts with its target, BRD4, by binding to it . This binding activity is potent, with ΔTm values exceeding 6 °C . The binding patterns of the compound with BRD4 have been characterized through the obtained crystal structures
Pharmacokinetics
The presence of the benzo[d][1,3]dioxole and isoxazole moieties in the compound might influence its pharmacokinetic properties, as these groups are known to have significant impacts on the bioavailability of drugs .
Result of Action
The compound exhibits potent binding activities with BRD4 , which suggests that it could potentially influence the cellular processes regulated by this protein.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the presence of certain solvents can disrupt the interactions between the compound and its target . Additionally, the compound’s flexibility and the presence or absence of certain interactions (such as amide–amide interactions) can modulate its action .
属性
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O5/c1-8-4-10(18-23-8)14-17-13(24-19-14)6-16-15(20)9-2-3-11-12(5-9)22-7-21-11/h2-5H,6-7H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMGORDDSQWROR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。